
(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors in the body . The styrylsulfonyl group attached to the piperazine ring could potentially enhance the compound’s biological activity .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated cyclic compound with nitrogen atoms. It also has a styrylsulfonyl group attached to the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives are known to undergo various chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Piperazine derivatives generally have good solubility in water due to the presence of the polar nitrogen atoms .科学的研究の応用
Antibacterial Activity
Research on compounds structurally related to (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has shown promising antibacterial activity. A study described the synthesis of a series of tetracyclic quinolone antibacterials, highlighting compounds with potent activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds, such as the replacement of the piperazinyl nitrogen atom by different groups, have shown to influence their antibacterial efficacy significantly (Taguchi et al., 1992; Jinbo et al., 1993).
Antimicrobial and Anticancer Properties
Further exploration into the chemical family of (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has led to the discovery of compounds with notable antimicrobial activities. Novel sulfone-linked bis heterocycles have demonstrated pronounced activity, suggesting potential in combating microbial infections (Padmavathi et al., 2008). Additionally, derivatives synthesized from this chemical structure have shown significant antiproliferative effects against human cancer cell lines, indicating a promising avenue for anticancer agent development (Mallesha et al., 2012).
Antituberculosis and Anticancer Activities
Novel fluoroquinolones derived from this chemical backbone, designed and synthesized with specific modifications, have exhibited in vivo activity against Mycobacterium tuberculosis, showcasing potential for tuberculosis treatment. The structural adjustments, such as substituents at the piperazine 4th position, have been crucial in enhancing their therapeutic profiles (Shindikar & Viswanathan, 2005). Moreover, the design of 4-aminoquinoline derivatives using a hybrid pharmacophore approach has led to compounds with heightened anticancer activities, highlighting the versatility of this chemical framework in addressing various malignancies (Solomon et al., 2019).
Serotonin Receptor Ligands
The structural adaptability of compounds within the (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline framework has also been explored for potential neurological applications. Certain piperazinyl derivatives have been identified with high binding affinities for the 5-HT(6) serotonin receptor, demonstrating the therapeutic potential of these compounds in neurological disorders and contributing to the understanding of serotonin receptor modulation (Park et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-27(26,15-10-17-6-2-1-3-7-17)24-13-11-23(12-14-24)20-16-18-8-4-5-9-19(18)21-22-20/h1-3,6-7,10,15-16H,4-5,8-9,11-14H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZDMOZOSMESIK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

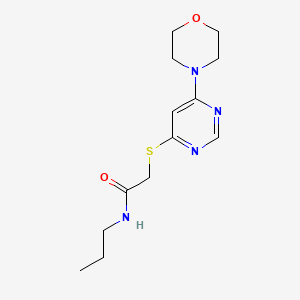
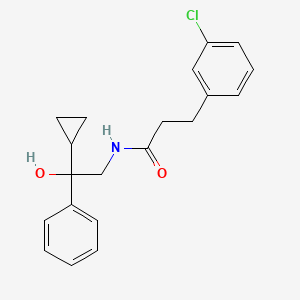
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
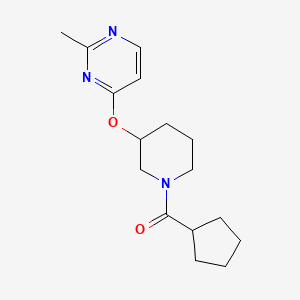
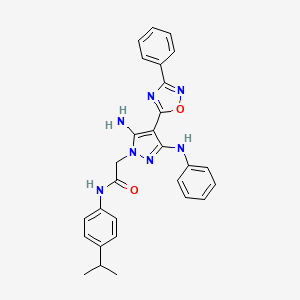
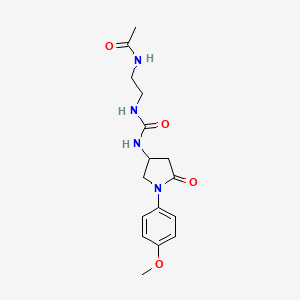
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)
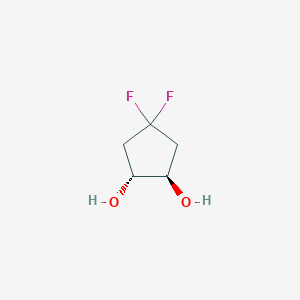
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)